4-Azabicyclo[5.1.0]octane-8-carbonitrile
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Overview
Description
4-Azabicyclo[5.1.0]octane-8-carbonitrile is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azabicyclo[5.1.0]octane-8-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a nitrile-containing starting material, which undergoes cyclization in the presence of a base or acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also reduces the risk of human error and increases the overall safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Azabicyclo[5.1.0]octane-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-Azabicyclo[5.1.0]octane-8-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 4-Azabicyclo[5.1.0]octane-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different ring size and functional groups.
Tropane Alkaloids: A class of compounds with a bicyclic structure that includes nitrogen, known for their biological activities.
Uniqueness
4-Azabicyclo[5.1.0]octane-8-carbonitrile is unique due to its specific ring structure and the presence of a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-azabicyclo[5.1.0]octane-8-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-5-8-6-1-3-10-4-2-7(6)8/h6-8,10H,1-4H2 |
InChI Key |
DWXGLHDFYNYSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2C1C2C#N |
Origin of Product |
United States |
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